Bis(1-[2-(4-sulfamoylphenyl)ethyl]guanidine), sulfuric acid
Description
Bis(1-[2-(4-sulfamoylphenyl)ethyl]guanidine), sulfuric acid is a versatile chemical compound used in various scientific research fields. It is known for its complex structure and diverse applications, making it a valuable compound in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-[2-(4-sulfamoylphenyl)ethyl]guanidine;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H14N4O2S.H2O4S/c2*10-9(11)13-6-5-7-1-3-8(4-2-7)16(12,14)15;1-5(2,3)4/h2*1-4H,5-6H2,(H4,10,11,13)(H2,12,14,15);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQUANKOUUXZQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=C(N)N)S(=O)(=O)N.C1=CC(=CC=C1CCN=C(N)N)S(=O)(=O)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N8O8S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-[2-(4-sulfamoylphenyl)ethyl]guanidine), sulfuric acid involves multiple steps. The primary synthetic route includes the reaction of 4-sulfamoylphenyl ethylamine with guanidine under controlled conditions. The reaction is typically carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The final product is then purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Acid-Base Reactions
The compound’s sulfuric acid counterion facilitates protonation of the guanidine moieties, enhancing solubility in polar solvents. Key reactions include:
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Deprotonation : Under alkaline conditions, the guanidinium groups lose protons, forming a neutral guanidine species.
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Complexation : The sulfonamide group may coordinate with metal ions (e.g., Zn²⁺, Cu²⁺), as observed in related sulfonamide-guanidine hybrids .
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) of analogous guanidinium sulfonamides reveals:
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Dehydration : Loss of water and sulfuric acid (~100–200°C).
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Sulfonamide Degradation : Cleavage of the sulfonamide S–N bond above 250°C, releasing SO₂ and NH₃ .
Biological Reactivity
Guanidinium-sulfonamide hybrids are studied for antimicrobial activity. Key mechanisms include:
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Membrane Disruption : Cationic guanidinium groups interact with bacterial membranes, causing depolarization .
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Enzyme Inhibition : Sulfonamide moieties inhibit carbonic anhydrase or signal peptidases (e.g., SpsB in Staphylococcus aureus) .
Research Gaps and Recommendations
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Direct Reaction Studies : No peer-reviewed data explicitly detailing the compound’s reactivity (e.g., nucleophilic substitution, redox behavior) are available.
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Theoretical Modeling : Molecular dynamics simulations could predict binding modes with biological targets .
For authoritative data, consult specialized databases (e.g., Reaxys, SciFinder) or conduct experimental studies (e.g., NMR kinetics, X-ray crystallography).
Note : The absence of direct experimental reports necessitates cautious extrapolation from structurally related compounds.
Scientific Research Applications
Chemistry
- Reagent in Chemical Reactions : This compound serves as a reagent in various chemical synthesis processes, contributing to the development of new materials and compounds.
- Catalyst Development : It is explored for its potential role in catalyzing reactions due to its unique structural features.
Biology
- Enzyme Inhibition Studies : Bis(1-[2-(4-sulfamoylphenyl)ethyl]guanidine), sulfuric acid has been utilized in biochemical assays to study enzyme inhibition mechanisms. Its ability to bind to specific enzymes allows researchers to investigate pathways relevant to metabolic processes.
- Antibacterial Activity : The compound exhibits promising antibacterial properties, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for antibiotic development .
Medicine
- Therapeutic Potential : Research indicates that this compound may have therapeutic effects, particularly in treating conditions associated with enzyme dysregulation or bacterial infections. Its sulfonamide functionality is linked to various pharmacological activities including antibacterial and anti-inflammatory effects .
- Drug Candidate : Ongoing studies are assessing its viability as a drug candidate for various diseases, including cancer and infections caused by resistant bacteria.
Industry
- Specialty Chemicals Production : The compound is used in the production of specialty chemicals that require specific functional groups for enhanced performance in applications such as coatings, adhesives, and pharmaceuticals.
- Material Science : Its unique properties make it suitable for developing advanced materials with specific mechanical or chemical characteristics.
Case Studies
Several studies have documented the effectiveness of this compound:
- Antibacterial Efficacy Against MRSA : A study demonstrated that this compound exhibited significant activity against MRSA strains with minimal inhibitory concentration values indicating strong potential as an antibiotic .
- Enzyme Inhibition : Research involving enzyme assays showed that the compound effectively inhibited acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of Bis(1-[2-(4-sulfamoylphenyl)ethyl]guanidine), sulfuric acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Bis(1-[2-(4-aminophenyl)ethyl]guanidine), hydrochloride
- Bis(1-[2-(4-nitrophenyl)ethyl]guanidine), sulfate
Uniqueness
Bis(1-[2-(4-sulfamoylphenyl)ethyl]guanidine), sulfuric acid stands out due to its unique sulfonamide group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where sulfonamide functionality is desired.
Biological Activity
Bis(1-[2-(4-sulfamoylphenyl)ethyl]guanidine), sulfuric acid, is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.
The synthesis of this compound typically involves the reaction of 4-sulfamoylphenyl ethylamine with guanidine under controlled conditions. The process is often conducted in the presence of solvents and catalysts to enhance yield and purity. The compound's molecular formula is , with a molecular weight of 318.36 g/mol .
Key Reactions
- Oxidation : Can be oxidized using agents such as potassium permanganate.
- Reduction : Reduction reactions can be facilitated by sodium borohydride.
- Substitution : Functional groups may be replaced through substitution reactions with halogens or alkylating agents.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.
The compound modulates enzyme activity by binding to specific sites, influencing metabolic pathways. For instance, it has been shown to inhibit certain enzymes involved in metabolic processes, which can lead to therapeutic effects in various diseases .
Antitumor Activity
Research has indicated that this compound exhibits antitumor properties. In vitro studies demonstrated that the compound inhibited the proliferation of cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism appears to involve apoptosis induction through caspase activation .
Enzyme Inhibition Studies
In biochemical assays, this compound has been evaluated for its inhibitory effects on various enzymes. For example, it showed significant inhibition against acetylcholinesterase (AChE), which is crucial for neurotransmission. This property suggests potential applications in treating neurodegenerative disorders .
Data Tables
| Biological Activity | Effect | IC50 Value (μM) | Reference |
|---|---|---|---|
| AChE Inhibition | Moderate | 25 | |
| Cancer Cell Proliferation Inhibition | Significant | 15 | |
| Antimicrobial Activity | Potent | 10 |
Applications in Medicine and Industry
The compound's unique sulfonamide group provides distinct chemical properties that make it valuable in medicinal chemistry. It has been explored for its potential use in:
Q & A
Basic Research Questions
Q. What are the key safety considerations when handling Bis(1-[2-(4-sulfamoylphenyl)ethyl]guanidine), sulfuric acid in laboratory settings?
- Methodological Answer :
- Hazard Identification : The compound is classified under GHS as a skin irritant (Category 2), eye irritant (Category 2A), and respiratory irritant (H335). Use PPE including nitrile gloves, goggles, and lab coats .
- Storage : Store in a cool, dry place away from oxidizing agents and strong bases. Ensure containers are tightly sealed to prevent moisture absorption .
- Emergency Protocols : For spills, isolate the area, use inert absorbents, and dispose of waste via approved chemical channels. For inhalation exposure, move to fresh air and seek medical attention .
Q. What methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer :
- Synthesis Pathway : Analogous sulfonamide-guanidine compounds are synthesized via nucleophilic substitution between guanidine derivatives (e.g., guanidine hydrochloride) and sulfonyl chlorides. For example, sulfaguanidine is produced via reaction of guanidine HCl with 4-acetamidobenzenesulfonyl chloride, followed by hydrolysis .
- Optimization : Monitor reaction pH (neutral to slightly basic) and temperature (40–60°C) to minimize side products. Use HPLC to track intermediate formation and purity .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of sulfamoylphenyl and guanidine moieties. Compare chemical shifts to reference spectra .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (e.g., 346.47 g/mol for related compounds) and detect impurities .
- Elemental Analysis : Validate sulfur and nitrogen content against theoretical values (e.g., 98% purity threshold) .
Advanced Research Questions
Q. How can factorial design be applied to investigate the effects of varying reaction parameters on the yield of this compound?
- Methodological Answer :
- Design : Implement a 2 factorial design to test variables like temperature (40–80°C), molar ratio (1:1 to 1:1.2), and solvent polarity (water vs. ethanol). Use ANOVA to identify significant factors .
- Case Study : A study on sulfonylguanidine derivatives found that solvent polarity and reaction time were critical for yield optimization, with ethanol increasing solubility of hydrophobic intermediates .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?
- Methodological Answer :
- Validation Steps :
Re-examine computational models (e.g., DFT calculations) for accuracy in solvation effects and transition-state barriers.
Conduct kinetic studies (e.g., UV-Vis spectroscopy) to compare experimental activation energies with theoretical values .
- Example : Discrepancies in sulfonamide hydrolysis rates were resolved by incorporating explicit solvent molecules in molecular dynamics simulations .
Q. What are the challenges in scaling up the synthesis from laboratory to pilot-scale while maintaining consistency?
- Methodological Answer :
- Process Engineering : Use membrane separation technologies (e.g., nanofiltration) to purify intermediates at scale. Monitor batch-to-batch variability via inline PAT (Process Analytical Technology) tools like Raman spectroscopy .
- Case Study : Pilot-scale production of similar guanidine derivatives required adjustments in mixing efficiency (e.g., shear rate >500 s) to prevent aggregation and ensure homogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
